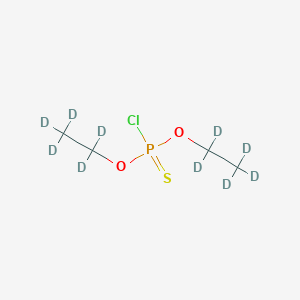
N-(2,6-Dichlorophenyl)anthranilic acid
Vue d'ensemble
Description
“N-(2,6-Dichlorophenyl)anthranilic acid” is a chemical compound with the molecular formula C13H9Cl2NO2 . It is also known by other names such as “2-((2,6-Dichlorophenyl)amino)benzoic acid”, “2-(2,6-dichloroanilino)benzoic acid”, and "Diclofenac Carboxylic Acid" .
Synthesis Analysis
The synthesis of “N-(2,6-Dichlorophenyl)anthranilic acid” and its derivatives has been a subject of interest in various studies . For instance, one study reported the synthesis of anthranilic acid complexes of various metals, which demonstrated significant anti-inflammatory effects . Another study described the synthesis of a hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine .
Molecular Structure Analysis
The molecular structure of “N-(2,6-Dichlorophenyl)anthranilic acid” includes two chlorine atoms, one nitrogen atom, two oxygen atoms, and thirteen carbon atoms . The InChI string representation of the molecule is InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) .
Physical And Chemical Properties Analysis
“N-(2,6-Dichlorophenyl)anthranilic acid” has a molecular weight of 282.12 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 5.6 .
Applications De Recherche Scientifique
Non-Steroidal Anti-Inflammatory Drug (NSAID) Development
2-((2,6-Dichlorophenyl)amino)benzoic acid: is a potential NSAID . It is an analog of diclofenac, a well-known NSAID, and has been synthesized for the study of its pharmacological properties. The compound’s anti-inflammatory effects are being explored for therapeutic applications in conditions like arthritis and acute pain.
Polymorphism Studies
The polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid has been extensively studied . Researchers have investigated the effect of double Cl–CH3 exchange on the compound’s polymorphic forms. This research is crucial for understanding the material’s properties, which can affect its stability, solubility, and bioavailability.
Cocrystal Salt Formation
Studies have shown that 2-((2,6-Dichlorophenyl)amino)benzoic acid can form cocrystal salts . These cocrystals can have different physicochemical properties compared to the parent compound, which may lead to enhanced drug performance and provide insights into new drug delivery systems.
Isomorphism and Isostructurality Research
The compound’s ability to exhibit isomorphism and isostructurality with related systems has been observed . This characteristic is significant for the development of new pharmaceuticals and for the prediction of crystal behavior.
Analytical Chemistry: New Orthorhombic Form Discovery
A new orthorhombic form of 2-((2,6-Dichlorophenyl)amino)benzoic acid has been discovered . This contributes to the field of analytical chemistry by providing a deeper understanding of the compound’s crystalline structure and properties.
Conformational Flexibility Analysis
The conformational flexibility of 2-((2,6-Dichlorophenyl)amino)benzoic acid is similar to its analogs and has been a subject of research . This analysis helps in predicting the behavior of the molecule in different environments and can influence the design of more effective drugs.
Intermolecular Interaction Studies
Hirshfeld analysis has been used to reveal different intermolecular interactions contributing to the stability of the crystal form of 2-((2,6-Dichlorophenyl)amino)benzoic acid . Understanding these interactions is crucial for the design of better pharmaceutical formulations.
Synthesis and Characterization
The synthesis and characterization of 2-((2,6-Dichlorophenyl)amino)benzoic acid provide valuable information for its potential use in various pharmaceutical applications . The compound’s synthesis process and its characterization through techniques like X-ray diffraction, DSC, and FT-IR are essential for ensuring quality and efficacy in drug development.
Orientations Futures
The future directions for “N-(2,6-Dichlorophenyl)anthranilic acid” could involve further exploration of its potential applications. For instance, anthranilic acid derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties . Therefore, “N-(2,6-Dichlorophenyl)anthranilic acid” and its derivatives could be promising candidates for the development of new pharmaceuticals and therapeutic molecules .
Propriétés
IUPAC Name |
2-(2,6-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFKIFYBYASEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159750 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dichlorophenyl)anthranilic acid | |
CAS RN |
13625-57-5 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA) and 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), and why is this significant?
A1: 2-DCABA and HDMPA are structural analogs, with the key difference being the substitution of the two methyl groups (-CH3) in HDMPA with chlorine atoms (-Cl) in 2-DCABA at the 2 and 6 positions of the phenyl ring. [] This seemingly small change in structure can significantly influence the compound's physical and chemical properties, such as its crystal packing, solubility, and potentially its biological activity. []
Q2: What polymorphic forms have been observed for 2-DCABA and HDMPA?
A2: Research has shown that 2-DCABA exhibits polymorphism, meaning it can exist in different crystal structures. [] This study successfully harvested a second polymorphic form of HDMPA, adding to the existing knowledge about its solid-state properties. Interestingly, the research also identified isomorphism between the two systems, meaning 2-DCABA and HDMPA can crystallize in similar crystal structures despite their structural differences. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

